molecular formula C18H18F3N3O B14983514 4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14983514
M. Wt: 349.3 g/mol
InChI Key: NMIVAJCKUNRJSM-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring system. The presence of trifluoromethyl and amino groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)aniline with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability and cost-effectiveness of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The presence of reactive sites allows for various substitution reactions, including halogenation, alkylation, and acylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and halogens are employed under specific conditions like acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The trifluoromethyl and amino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity, kinetics, and structural interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethyl-Substituted Amines: Compounds with trifluoromethyl groups attached to amine functionalities.

Uniqueness: 4,7,7-trimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H18F3N3O

Molecular Weight

349.3 g/mol

IUPAC Name

4,7,7-trimethyl-2-[3-(trifluoromethyl)anilino]-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C18H18F3N3O/c1-10-15-13(8-17(2,3)9-14(15)25)24-16(22-10)23-12-6-4-5-11(7-12)18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,23,24)

InChI Key

NMIVAJCKUNRJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)CC(CC2=O)(C)C

Origin of Product

United States

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